(R)-2-chloro-1-(2-methyloxiran-2-ylmethyl)-4-nitroimidazole physicochemical properties
(R)-2-chloro-1-(2-methyloxiran-2-ylmethyl)-4-nitroimidazole physicochemical properties
An In-Depth Technical Guide to the Physicochemical Properties of (R)-2-chloro-1-(2-methyloxiran-2-ylmethyl)-4-nitroimidazole
Executive Summary: This document provides a comprehensive technical overview of the physicochemical properties, structural characteristics, reactivity, and analytical methodologies for (R)-2-chloro-1-(2-methyloxiran-2-ylmethyl)-4-nitroimidazole. As a key chiral intermediate in the synthesis of advanced pharmaceuticals, understanding its molecular profile is critical for researchers and drug development professionals. This guide synthesizes data from chemical suppliers, patents, and scientific literature to offer field-proven insights into its handling, characterization, and application. The molecule's defining features—a reactive nitroimidazole core and a stereospecific epoxide ring—dictate its stability, reactivity, and ultimate utility as a building block for complex therapeutic agents.
Introduction to a Critical Chiral Building Block
The nitroimidazole class of heterocyclic compounds represents a cornerstone in medicinal chemistry, renowned for a wide spectrum of biological activities, including antimicrobial, antiprotozoal, and anticancer effects.[1] Their therapeutic mechanism is often linked to the reductive activation of the nitro group under hypoxic conditions, generating cytotoxic intermediates that damage cellular components like DNA.[1][2]
(R)-2-chloro-1-(2-methyloxiran-2-ylmethyl)-4-nitroimidazole is a specialized derivative within this class. It serves not as an end-drug but as a high-value chiral intermediate, most notably in the synthesis of next-generation antitubercular agents like Delamanid.[3] Its structure uniquely combines three critical moieties:
-
A 2-chloro-4-nitroimidazole Core: This provides the foundational biological activity and an activated site for further chemical modification.
-
A Chiral Center: The (R)-configuration is essential for achieving stereospecificity in the final active pharmaceutical ingredient (API), ensuring precise interaction with biological targets.
-
A Terminal Epoxide Ring: This strained three-membered ring is a potent electrophile, primed for regioselective ring-opening reactions, which is a key step in its synthetic utility.[4]
This guide elucidates the core physicochemical properties that govern the behavior of this molecule, providing the technical foundation required for its effective use in complex synthetic workflows.
Molecular Identity and Structure
Correctly identifying the molecule is the first step in any research or development workflow. The key identifiers and structural details are summarized below.
Diagram: Chemical Structure
Caption: Structure of (R)-2-chloro-1-((2-methyloxiran-2-ylmethyl)-4-nitro-1H-imidazole.
Table 1: Compound Identification
| Identifier | Value | Source(s) |
|---|---|---|
| CAS Number | 681490-93-7 | [5][6] |
| Molecular Formula | C₇H₈ClN₃O₃ | |
| Molecular Weight | 217.61 g/mol | |
| IUPAC Name | (R)-2-chloro-1-((2-methyloxiran-2-yl)methyl)-4-nitro-1H-imidazole | |
| Synonym | 2-Chloro-1-[[(2R)-2-methyloxiranyl]methyl]-4-nitro-1H-imidazole |
| InChI Key | SZMDGYNOADBVSR-UHFFFAOYSA-N | |
Core Physicochemical Properties
The physical properties of this intermediate are crucial for its storage, handling, reaction setup, and purification.
Table 2: Summary of Physicochemical Properties
| Property | Value / Description | Rationale and Scientific Insight |
|---|---|---|
| Physical Form | Solid | Consistent with many substituted nitroimidazole derivatives. |
| Melting Point | Data not publicly available. Requires experimental determination via DSC or melting point apparatus. | The precursor, 2-chloro-4-nitroimidazole, is a light yellow solid.[7] The addition of the side chain would alter the crystal lattice and thus the melting point. |
| Solubility | Data not publicly available. Expected to be soluble in polar organic solvents like DMF, DMSO, and moderately soluble in ethyl acetate and dichloromethane. | The polar nitro and imidazole groups enhance polarity, while the hydrocarbon backbone provides some nonpolar character. Solubility is a critical parameter for reaction kinetics and purification. |
| Lipophilicity (LogP) | Data not publicly available. | The LogP value is a key determinant of a molecule's behavior in biphasic systems, affecting both reaction workup and potential bioavailability if it were a final drug. The LogP of the parent 2-chloro-4-nitroimidazole is reported as 0.49, suggesting moderate lipophilicity.[8] |
| Chirality | Contains one stereocenter at the C2 position of the oxirane ring, specified as (R)-configuration. | The stereochemical purity is paramount for its use in asymmetric synthesis. Enantiomeric excess (e.e.) is typically confirmed using chiral HPLC. |
| Storage Conditions | Store at 2-8°C under an inert atmosphere. | Recommended by suppliers to prevent degradation. The epoxide ring is susceptible to hydrolysis or attack by atmospheric nucleophiles, and the nitro group can be sensitive to light and heat. |
Analytical and Spectroscopic Characterization
A multi-technique approach is required to confirm the identity, purity, and structure of (R)-2-chloro-1-(2-methyloxiran-2-ylmethyl)-4-nitroimidazole.
Diagram: Analytical Workflow
Caption: A typical workflow for the complete characterization of the title compound.
Experimental Protocol 1: Purity Assessment by HPLC-MS
This protocol describes a self-validating system to confirm both molecular weight and purity.
-
Objective: To determine the purity of the compound and confirm its molecular mass.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector coupled to a Mass Spectrometer (MS).
-
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 stationary phase is chosen for its versatility in retaining moderately polar to nonpolar compounds.
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid helps to protonate the molecule, improving peak shape and ionization efficiency in the MS.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions. This gradient ensures elution of the compound while separating it from more polar or nonpolar impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection (UV): Monitor at a wavelength where the nitroimidazole chromophore absorbs, typically around 310-320 nm.
-
Detection (MS): Use Electrospray Ionization (ESI) in positive mode. Scan for the expected protonated molecule [M+H]⁺ at m/z 218.0.
-
-
Expected Outcome: A major peak in the UV chromatogram with a corresponding mass signal confirming the molecular weight. Purity is calculated from the peak area percentage.
Experimental Protocol 2: Stereochemical Purity by Chiral HPLC
-
Objective: To determine the enantiomeric excess (e.e.) of the (R)-enantiomer.
-
Causality: Standard reverse-phase HPLC cannot distinguish between enantiomers. A chiral stationary phase (CSP) is required to create transient, diastereomeric complexes with differing interaction energies, enabling separation.
-
Methodology:
-
Column: A polysaccharide-based chiral column (e.g., Chiralpak AD-H or similar).
-
Mobile Phase: An isocratic mixture of n-Hexane and Isopropanol (e.g., 80:20 v/v). The ratio is optimized to achieve baseline separation of the (R) and potential (S) enantiomers.
-
Flow Rate: 0.8 mL/min.
-
Detection: UV detection at 315 nm.
-
-
Expected Outcome: A single major peak corresponding to the (R)-enantiomer. The e.e. is calculated as [(Area_R - Area_S) / (Area_R + Area_S)] * 100. A value >99% is typically required for pharmaceutical intermediates.
Chemical Reactivity and Stability Profile
The molecule's utility is defined by its reactivity. The two primary sites of chemical activity are the epoxide ring and the nitro group.
Diagram: Key Reactive Centers
Caption: Primary sites of chemical reactivity on the molecule.
-
Reactivity of the Epoxide Ring: The three-membered oxirane ring is highly strained and thus a potent electrophile. It readily undergoes ring-opening reactions via an Sₙ2 mechanism when treated with nucleophiles.[4] This reaction is fundamental to its role as a synthetic intermediate, allowing for the covalent attachment of other molecular fragments. The attack typically occurs at the sterically less hindered methylene carbon of the epoxide, leading to an inversion of stereochemistry at that center if it were chiral.[4] This predictable reactivity is crucial for designing synthetic routes.
-
Reactivity of the Nitro Group: The nitro group is the cornerstone of the biological activity of the nitroimidazole class.[9] In low-oxygen (hypoxic) environments, such as those found in anaerobic bacteria or solid tumors, cellular reductases can reduce the nitro group. This generates highly reactive radical anions and other intermediates that cause oxidative stress and damage to cellular macromolecules, leading to cell death.[2] While this property is intended for the final drug, it must be considered during synthesis to avoid unwanted reduction.
-
Stability and Storage: The compound's reactivity necessitates careful handling. The recommendation for refrigerated storage (2-8°C) under an inert atmosphere is a direct consequence of the epoxide's susceptibility to hydrolysis from atmospheric moisture and the potential for degradation of the nitro group. For long-term storage, a freezer (-20°C) is advisable.
Role in Asymmetric Synthesis
This molecule is not a final product but a means to an end. Its primary value lies in its role as a chiral building block.
Diagram: Synthetic Utility
Caption: Synthetic pathway illustrating the formation and subsequent use of the title compound.
The synthesis of (R)-2-chloro-1-(2-methyloxiran-2-ylmethyl)-4-nitroimidazole is typically achieved through the N-alkylation of 2-chloro-4-nitroimidazole with a suitable chiral three-carbon electrophile, such as a protected (R)-glycidol derivative.[2] This reaction establishes the crucial stereocenter. Once formed, the molecule's epoxide ring is opened by a different nucleophile to build out the scaffold of a more complex molecule, demonstrating its function as a linchpin in a convergent synthesis strategy.
Conclusion
(R)-2-chloro-1-(2-methyloxiran-2-ylmethyl)-4-nitroimidazole is a sophisticated chemical entity whose value is derived from a carefully designed combination of features. Its physicochemical profile is dominated by the dual reactivity of the hypoxia-sensitive nitroimidazole core and the stereospecific, electrophilic epoxide ring. A thorough understanding of its properties, supported by robust analytical characterization, is essential for its successful application in the synthesis of advanced therapeutics. The data and protocols presented in this guide provide a foundational framework for researchers and developers working with this critical chiral intermediate.
References
- Substituent effects on the stability, physicochemical properties and chemical reactivity of nitroimidazole derivatives with potential antiparasitic effect: a computational study. New Journal of Chemistry (RSC Publishing).
- Yields and basic physical properties of nitroimidazole derivatives. ResearchGate.
- Physicochemical properties of nitroimidazole antibiotics, DMZ: Dimetridazole; MNZ: Metronidazole; RNZ: Ronidazole; TNZ: Tinidazole. ResearchGate.
- CAS#:681490-93-7 | (R)-2-Chloro-1-((2-Methyloxiran-2-Yl)Methyl)-4-Nitro-1H-Imidazole. Chemsrc.
- Computational Studies of Chiral Epoxide Radicals. The Journal of Organic Chemistry.
- Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. National Institutes of Health (NIH).
- Nitroimidazole Derivatives. Relationship between Structure and Antitrichomonal Activity. ElectronicsAndBooks.
- Epoxides Ring-Opening Reactions. Chemistry Steps.
- Preparation of Chiral Epoxy Resins and the Optically Active Cured Products. ResearchGate.
- 2-Chloro-4-nitro-1H-imidazole | C3H2ClN3O2 | CID 42409. PubChem.
- WO2010021409A1 - Methods for the production of 2-halo-4-nitroimidazole and intermediates thereof. Google Patents.
- Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation. PubMed Central (PMC) - NIH.
- 2-Chloro-4-nitroimidazole | 57531-37-0. ChemicalBook.
- Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research.
- Design and synthesis of 4-nitroimidazole derivatives with potential antitubercular activity. Fine Chemical Technologies.
- (R)-2-Chloro-1-((2-methyloxiran-2-yl)methyl)-4-nitro-1H-imidazole. Sigma-Aldrich.
- (r)-2-chloro-1-((2-methyloxiran-2-yl)methyl)-4-nitro-1h-imidazole. CymitQuimica.
- (R)-2-Chloro-1-((2-Methyloxiran-2-Yl)Methyl)-4-Nitro-1H-Imidazole. MySkinRecipes.
- Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. PubMed Central.
- WO2019146113A1 - Process for production of 2-chloro-4-nitroimidazole derivatives. Google Patents.
- 2-Chloro-4-nitro-1H-imidazole. ResearchGate.
- 2-chloro-4-nitro-imidazole. TimTec.
- Analytical methodologies for the determination of nitroimidazole residues in biological and environmental liquid samples: a review. PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2019146113A1 - Process for production of 2-chloro-4-nitroimidazole derivatives - Google Patents [patents.google.com]
- 4. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 5. CAS#:681490-93-7 | (R)-2-Chloro-1-((2-Methyloxiran-2-Yl)Methyl)-4-Nitro-1H-Imidazole | Chemsrc [chemsrc.com]
- 6. (R)-2-CHLORO-1-((2-METHYLOXIRAN-2-YL)METHYL)-4-NITRO-1H-IM… [cymitquimica.com]
- 7. 2-Chloro-4-nitroimidazole | 57531-37-0 [chemicalbook.com]
- 8. 2-chloro-4-nitro-imidazole [timtec.net]
- 9. Substituent effects on the stability, physicochemical properties and chemical reactivity of nitroimidazole derivatives with potential antiparasitic effect: a computational study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
